molecular formula C18H18N2O2S B2425726 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide CAS No. 868368-62-1

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide

Cat. No. B2425726
CAS RN: 868368-62-1
M. Wt: 326.41
InChI Key: NCFLGCFXVAJRAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

I found information related to “4-methoxy-7-methyl-1,3-benzothiazol-2-amine”, which might be a precursor or related compound . The synthesis references are from the Journal of Medicinal Chemistry, 30, p. 1166, 1987 and The Journal of Organic Chemistry, 49, p. 997, 1984 .


Molecular Structure Analysis

I found molecular structure information for a few related compounds, but not specifically for “N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide”. For example, “N’-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethyl-1,2-ethanediamine” has a molecular formula of C13H19N3OS .


Physical And Chemical Properties Analysis

For “4-methoxy-7-methyl-1,3-benzothiazol-2-amine”, the melting point is 165-166 ºC . Other physical properties such as boiling point, density, and refractive index were not available .

Scientific Research Applications

Photodynamic Therapy Applications

  • The compound, as a part of zinc phthalocyanine derivatives, shows promising properties as a Type II photosensitizer for the treatment of cancer in photodynamic therapy, characterized by good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features underline its potential use in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Inflammatory Activity

  • Certain derivatives of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide have shown significant in-vitro anti-inflammatory activity. This highlights their potential in developing new anti-inflammatory agents (Rathi, More, Deshmukh, & Chaudhari, 2013).

Antiproliferative and Proapoptotic Effects

  • A series of N-1,3-benzothiazol-2-ylbenzamide derivatives, including N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide, have been found to exhibit significant antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines. Particularly, these compounds are notable for their proapoptotic effect, especially towards breast cancer cell lines (Corbo et al., 2016).

Antifungal Applications

  • Compounds including the N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide structure have demonstrated antifungal effects against specific fungi types, suggesting their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Chemical Properties and Reactions

  • Various studies have been conducted to understand the chemical properties and reactions of compounds containing the N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide structure, providing insights into their potential applications in chemical synthesis and pharmaceutical formulation (Savitskii, Vas’kevich, Zborovskii, Staninets, But, & Chernega, 2008).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-10-5-6-11(2)13(9-10)17(21)20-18-19-15-14(22-4)8-7-12(3)16(15)23-18/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFLGCFXVAJRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide

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